

A Comparative Guide to the Stability of Molybdenum Disulfide (MoS₂) in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Molybdenum sulfide			
Cat. No.:	B1676702	Get Quote		

Molybdenum disulfide (MoS₂), a prominent member of the two-dimensional (2D) transition metal dichalcogenide family, has garnered significant attention for its unique electronic, optical, and mechanical properties.[1][2] Its applications are vast, ranging from electronics and catalysis to biomedicine.[3][4] However, the long-term performance and reliability of MoS₂-based devices are critically dependent on its stability in various operating environments. This guide provides a comprehensive comparison of MoS₂ stability in aqueous, oxidative, thermal, photochemical, and acidic/alkaline conditions, supported by experimental data and detailed methodologies.

Aqueous and Solvent Stability

The stability of MoS₂ in aqueous media is crucial for applications in filtration, biological systems, and catalysis. Generally, MoS₂ is considered relatively stable in water, a property attributed to a balance of van der Waals and hydration forces that maintain the interlayer spacing in its layered structure.[5][6] However, its stability and dispersibility can be significantly influenced by factors such as hydration state, surface functionalization, and the presence of other species.

Chemically exfoliated MoS₂ (ce-MoS₂), which has a higher concentration of the metallic 1T phase, can undergo oxidative degradation in aqueous environments.[7][8] The stability of MoS₂ dispersions is a key challenge; while the pristine 2H phase is hydrophobic, the 1T phase is hydrophilic.[9] Surface functionalization and the choice of solvent play a critical role in

achieving long-term, stable dispersions. For instance, solvent thermal treatment in N-methyl-2-pyrrolidone (NMP) can produce highly stable aqueous dispersions of 2H-MoS₂ that remain stable for over 50 days.[10]

Table 1: Quantitative Data on MoS2 Aqueous & Solvent Stability

Parameter	Condition	Observation	Reference
Interlayer Spacing	Fully hydrated MoS2 membrane	1.2 nm	[5][6][11]
	Completely dry MoS ₂ membrane	0.62 nm (irreversible restacking)	[5][6][11]
Dispersion Stability	MoS ₂ -NMP in aqueous solvent	Stable for > 50 days	[10]
	Chemically exfoliated MoS ₂ (ce-MoS ₂)	Significant precipitation before 20 days	[10]
Zeta Potential	Chemically exfoliated 1T-MoS ₂	-43.1 mV	[10]
	Functionalized 2H- MoS ₂ (MoS ₂ -NMP)	-41.2 mV	[10]
	Bare 2H-MoS ₂	-20.2 mV	[10]
Water Contact Angle	1T Phase MoS ₂	49.15° (Hydrophilic)	[9]

| | 2H Phase MoS₂ | 125° (Hydrophobic) |[9] |

Oxidative Stability

Oxidation is a primary degradation pathway for MoS₂, particularly for monolayer samples and those with a high density of defects. The process is highly dependent on the environment (e.g., ambient air, aqueous oxidants) and the material's specific characteristics (e.g., layer thickness, presence of edge sites).

In ambient air, single-layer MoS₂ is susceptible to oxidation, especially at exposed edge sites. [12] The oxidation process involves the dissociation of oxygen molecules at Mo-edges, leading to the replacement of sulfur atoms with oxygen and the eventual formation of molybdenum trioxide (MoO₃).[12][13] This can cause stress and cracking of the MoS₂ flakes.[12] In contrast, bilayer and thicker-layered MoS₂ exhibit significantly greater structural and optical stability under ambient conditions.[14]

In aqueous solutions, the presence of dissolved oxygen and other oxidants like nitrite (NO₂⁻) can severely accelerate the oxidation of both 2H- and 1T-MoS₂ phases.[15] Interestingly, dissolved oxygen is a required co-reactant for these oxidants to cause significant degradation. [15] Protecting the MoS₂ surface, for instance with a carbon shell, can effectively prevent this oxidative degradation.[15]

Table 2: Quantitative Data on MoS2 Oxidative Stability

Environment	MoS₂ Phase	Degradation (Sulfate Formation)	Reference
Aqueous (Dissolved O ₂ only)	2H-MoS ₂	2.5%	[15]
	1T-MoS ₂	3.1%	[15]
Aqueous (Dissolved $O_2 + NO_2^-$)	2H-MoS ₂	11%	[15]
	1T-MoS ₂	14%	[15]
Aqueous (NO ₂ ⁻ only, no O ₂)	2H-MoS ₂	4.2%	[15]
	1T-MoS ₂	3.3%	[15]

| Aqueous (Dissolved $O_2 + NO_2^-$) | 2H-MoS₂ with Carbon Shell | No oxidation observed |[15] |

Thermal Stability

The thermal stability of MoS₂ is a critical consideration for its use in electronic devices, where heat generation is common.[16] Factors influencing thermal stability include the substrate,

atmosphere, and protective coatings. The substrate can modify the thermal stability of monoand few-layer MoS₂, with different behaviors observed on substrates like Al₂O₃, SiO₂, and mica.[17]

In an inert atmosphere (Argon), exposed monolayer MoS₂ begins to decompose at temperatures approaching 1000 °C.[16] However, when encapsulated by graphene, it remains stable up to 1000 °C.[16][18] The protective graphene layer provides additional van der Waals forces and prevents direct contact with external gases, significantly enhancing thermal stability. [16] In a vacuum, high-temperature annealing (>700-800 °C) can cause desulfurization and oxidation of MoS₂ into MoO₂ and MoO₃.[19][20] The metastable 1T phase of MoS₂ can also transition back to the more stable 2H phase upon mild annealing at temperatures between 150-350 °C.[9]

Table 3: Quantitative Data on MoS2 Thermal Stability

Condition	Material	Observation	Reference
Annealing in Argon	Exposed MoS ₂	Almost completely posed MoS ₂ decomposed at 1000 °C	
	Graphene- encapsulated MoS ₂	Stable up to 1000 °C	[16][18]
Annealing in Hydrogen	Exposed MoS ₂	Completely decomposed at 800 °C	[16]
	Graphene- encapsulated MoS ₂	Stable up to 1000 °C	[16]
Annealing in Vacuum	Monolayer MoS₂ on SrTiO₃	Structural changes start at 700 °C; desulfurization	[19]
	1T-MoS₂ Nanosheets	Phase transition to 2H-MoS ₂ begins at ~150 °C	[9]

| Thermogravimetric Analysis (in Air) | Chemically exfoliated MoS_2 | Major weight loss (oxidation to MoO_3) between 300-500 °C |[10][21] |

Photochemical Stability

The interaction of MoS₂ with light is fundamental to its application in optoelectronics and photocatalysis. While generally considered to have good photostability, light can also induce or accelerate degradation under certain conditions.[22]

Under simulated sunlight, the oxidative dissolution of MoS₂ nanosheets in aqueous solutions is accelerated.[23][24] This process is thickness-dependent, with thinner nanosheets (e.g., 18 nm) exhibiting faster dissolution than thicker (e.g., 46 nm) or bulk MoS₂.[23] The increased reactivity of thinner sheets is linked to greater generation of superoxide radicals.[23] Light can also be used to induce phase transitions. In the presence of a hole scavenger and stabilizing ions, visible light can trigger a phase change from the semiconducting 2H phase to the metallic 1T phase.[25]

Table 4: Quantitative Data on MoS2 Photochemical Stability

Condition	Material	Effect	Reference
Simulated Sunlight (Aqueous)	18 nm thick MoS ₂ nanosheets	Faster dissolution than thicker sheets	[23][24]
Visible Light (532 nm)	2H-MoS ₂ in LiPF ₆ /PC solution	Induces phase transition to 1T-MoS ₂	[25]

| Dark (Aqueous) | MoS₂ nanosheets | Slower dissolution compared to light exposure |[23] |

Stability in Acidic and Alkaline Environments

MoS₂ is widely explored as an electrocatalyst for the hydrogen evolution reaction (HER), which operates in either acidic or alkaline media. Its stability across the pH spectrum is therefore of great importance. The edges of MoS₂ are known to be the active sites for HER, particularly in acidic conditions.[26] Some studies suggest that MoS₂-based composite catalysts are more stable under acidic conditions than in neutral or alkaline electrolytes.[27] However, the intrinsic catalytic activity of MoS₂ in alkaline media is often hindered.[28] Recent strategies, such as

doping with single metal atoms (e.g., Co), have been shown to significantly improve both the HER performance and the stability of MoS₂ in alkaline and even seawater alkaline environments.[29]

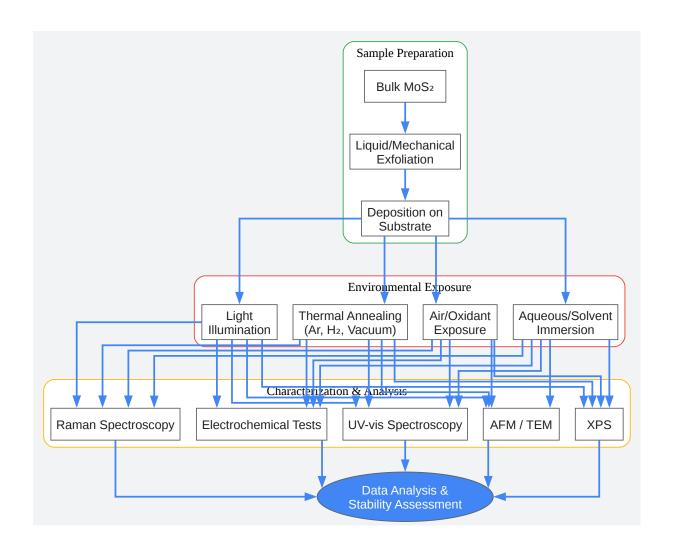
Table 5: Performance of MoS2-based Catalysts in Different Media

Catalyst	Medium	Performance Metric	Observation	Reference
MoS₂/rGO/NiS- 5	Acidic (0.5 M H₂SO₄)	Good stability in long-term tests	More stable than in alkaline/neutra I	[27]
C01/M0S2	Alkaline (1 M KOH)	Overpotential @ 100 mA cm ⁻²	159 mV	[29]

| Co₁/MoS₂ | Seawater Alkaline | Overpotential @ 100 mA cm⁻² | 164 mV |[29] |

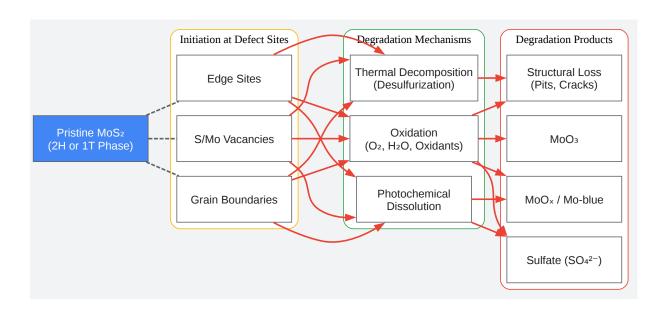
Methodologies and Visualizations Experimental Protocols

A variety of techniques are employed to assess the stability of MoS₂. Below are protocols for common characterization methods cited in the literature.


- Sample Preparation (Liquid Exfoliation): Bulk MoS₂ powder is often exfoliated to produce nanosheets. A typical method involves sonicating the bulk powder in a suitable solvent, such as N-methyl-2-pyrrolidinone (NMP), for several hours. The resulting dispersion is then centrifuged at various speeds to separate nanosheets of different thicknesses.[23][30]
- Stability Assessment in Aqueous Media: To test dispersion stability, the prepared MoS₂ dispersion is allowed to stand for an extended period (e.g., 50 days). The stability is quantified by periodically measuring the absorbance of the supernatant using a UV-vis spectrophotometer. A stable dispersion will show minimal change in absorbance over time.
 [10]

- Thermal Annealing Studies: MoS₂ samples on a substrate (e.g., SiO₂/Si) are placed in a tube furnace. The furnace is purged with a specific gas (e.g., Ar, H₂, or vacuum) and heated to a target temperature for a set duration. After cooling, the samples are characterized to assess changes in structure and properties.[9][16]
- Structural and Chemical Characterization:
 - Raman Spectroscopy: Used to identify the characteristic vibrational modes (E¹₂g and A₁g) of 2H-MoS₂ and additional peaks (J₁, J₂, J₃) for 1T-MoS₂. Changes in peak position or intensity can indicate stress, degradation, or phase transition.[9][31]
 - X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information on the elemental composition and chemical states (e.g., Mo⁴⁺ in MoS₂, Mo⁶⁺ in MoO₃). It is crucial for detecting oxidation and phase composition (1T vs. 2H).[10][31]
 - Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the morphology, thickness, and structural integrity of MoS₂ flakes, revealing degradation features like etch pits or cracks.
- Electrochemical Stability Testing: For catalyst applications, stability is often evaluated using chronoamperometry or by continuous potential cycling. The catalyst is held at a constant potential (chronoamperometry) or cycled repeatedly, and the current density is monitored. A stable catalyst will maintain its current output over time.[15][27]

Visualized Workflows and Mechanisms



Click to download full resolution via product page

Caption: Experimental workflow for assessing the stability of MoS₂.

Click to download full resolution via product page

Caption: Degradation pathways of MoS₂ in various environments.

Comparison with Other 2D Materials

While MoS₂ shows great promise, its stability is a key factor when compared to other 2D materials like graphene.

• Graphene vs. MoS₂: Graphene is known for its exceptional chemical inertness and thermal stability. However, pristine graphene's lack of a bandgap limits its use in semiconductor applications, a domain where MoS₂ excels. For applications like water filtration, MoS₂ membranes have been systematically compared to graphene oxide (GO) membranes, highlighting the unique advantages of MoS₂.[5][6] In terms of thermal stability, encapsulating MoS₂ with a layer of graphene drastically improves its resilience to high temperatures, leveraging the stability of graphene to protect the MoS₂ layer.[16]

MoS₂ vs. other TMDs: While this guide focuses on MoS₂, other TMDs like WS₂, MoSe₂, and WSe₂ also exhibit a range of stabilities depending on their composition and structure.
 Generally, sulfides (like MoS₂) are more susceptible to oxidation than selenides. The comparative stability among different TMDs is an active area of research.

In summary, the stability of MoS₂ is not absolute but is highly contingent on its environment, layer thickness, and structural integrity. While monolayer MoS₂ can be susceptible to environmental degradation, particularly oxidation, various strategies such as encapsulation, surface functionalization, and using thicker layers can significantly enhance its robustness. A thorough understanding of these stability characteristics is essential for the successful implementation of MoS₂ in real-world applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thermal Stability of Monolayer MoS2 Flakes under Controlled Atmosphere [iris.unipa.it]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Advances of 2D MoS2 for High-Energy Lithium Metal Batteries [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Aqueous Stability and Filtration Capability of MoS2 Membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Long-Term Stable 2H-MoS2 Dispersion: Critical Role of Solvent for Simultaneous Phase Restoration and Surface Functionalization of Liquid-Exfoliated MoS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

Validation & Comparative

- 12. Is Single Layer MoS2 Stable in the Air? PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Long-term Stability of Bilayer MoS2 in Ambient Air | Semantic Scholar [semanticscholar.org]
- 15. Stability of 2H- and 1T-MoS2 in the presence of aqueous oxidants and its protection by a carbon shell RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Thermal stability of MoS2 encapsulated by graphene [wulixb.iphy.ac.cn]
- 17. Substrate modified thermal stability of mono- and few-layer MoS2 Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. users.ox.ac.uk [users.ox.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Effects of MoS2 Layer Thickness on Its Photochemically Driven Oxidative Dissolution -PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. Frontiers | Photochemically Induced Phase Change in Monolayer Molybdenum Disulfide [frontiersin.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Atomic Gap-State Engineering of MoS2 for Alkaline Water and Seawater Splitting -PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Stability of Molybdenum Disulfide (MoS₂) in Diverse Environments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676702#assessing-the-stability-of-mos-in-different-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com